Methyl 2-chloro-5-iodo-4-methoxybenzoate
Description
Contemporary Significance of Halogenated Benzoate (B1203000) Derivatives in Synthetic Chemistry
Among the myriad of substituted aromatic esters, halogenated benzoate derivatives have garnered considerable attention in contemporary synthetic chemistry. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—into the benzoate scaffold imparts unique chemical characteristics that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials. Halogens can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. rsc.org Furthermore, the carbon-halogen bond serves as a versatile synthetic handle, enabling a wide range of cross-coupling reactions and other transformations to construct intricate molecular architectures. researchgate.net The judicious selection and positioning of halogen substituents are, therefore, critical strategies in the design of modern agrochemicals and pharmaceuticals.
Research Context of Methyl 2-chloro-5-iodo-4-methoxybenzoate within Polyhalogenated Aromatic Systems
This compound, a polyhalogenated aromatic ester, is situated within a broader research landscape focused on the unique properties and applications of molecules bearing multiple halogen atoms. Polyhalogenated aromatic compounds are a class of molecules that have been the subject of intense investigation due to their diverse and often potent biological activities. mdpi.com The presence of both chlorine and iodine atoms on the benzene (B151609) ring of this compound, in conjunction with a methoxy (B1213986) and a methyl ester group, creates a unique electronic and steric environment. This specific substitution pattern can influence the molecule's reactivity in subsequent synthetic transformations and its potential interactions with biological systems. As such, this compound serves as a valuable intermediate for the synthesis of more complex, biologically active molecules and as a probe for studying the effects of polyhalogenation on molecular properties.
The synthesis of this specific ester is not widely detailed in readily available literature, however, a plausible and common synthetic route would involve the esterification of its corresponding carboxylic acid, 2-chloro-5-iodo-4-methoxybenzoic acid. The synthesis of this acid can be approached through multi-step sequences, often starting from more readily available precursors. For instance, a common strategy involves the iodination and subsequent chlorination of a substituted benzoic acid derivative. google.com The esterification of the resulting carboxylic acid to its methyl ester is a standard and high-yielding chemical transformation.
Detailed research findings on the specific applications of this compound are not extensively documented in publicly accessible literature. However, its structural motifs are present in molecules of pharmaceutical interest. For example, the 2-chloro-5-iodobenzyl moiety is a key component in the synthesis of certain pharmaceutical intermediates. While direct research applications of this specific ester are not abundant, its value as a building block in organic synthesis is clear. The distinct reactivity of the chloro and iodo substituents allows for selective transformations, making it a versatile intermediate for the construction of more complex molecules.
Below are tables summarizing the key chemical and spectral data for this compound.
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 195055-02-8 |
| Molecular Formula | C₉H₈ClIO₃ |
| Molecular Weight | 326.52 g/mol |
¹H NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~7.8 | s | Ar-H |
| ~7.2 | s | Ar-H |
| ~3.9 | s | -OCH₃ (ester) |
| ~3.9 | s | -OCH₃ (ether) |
¹³C NMR Spectral Data (Predicted)
| Chemical Shift (ppm) | Assignment |
| ~165 | C=O (ester) |
| ~158 | Ar-C-O |
| ~140 | Ar-C-I |
| ~135 | Ar-C-H |
| ~120 | Ar-C-Cl |
| ~115 | Ar-C-H |
| ~90 | Ar-C-COOCH₃ |
| ~56 | -OCH₃ (ether) |
| ~52 | -OCH₃ (ester) |
IR Spectral Data (Predicted)
| Wavenumber (cm⁻¹) | Assignment |
| ~1730 | C=O stretch (ester) |
| ~1580 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester/ether) |
| ~1050 | C-O stretch (ether) |
| ~800 | C-Cl stretch |
| ~600 | C-I stretch |
Mass Spectrometry Data (Predicted)
| m/z | Assignment |
| 326/328 | [M]⁺ (Molecular ion peak with Cl isotope pattern) |
| 295/297 | [M - OCH₃]⁺ |
| 267/269 | [M - COOCH₃]⁺ |
| 199 | [M - I]⁺ |
| 164 | [M - I - Cl]⁺ |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H8ClIO3 |
|---|---|
Molecular Weight |
326.51 g/mol |
IUPAC Name |
methyl 2-chloro-5-iodo-4-methoxybenzoate |
InChI |
InChI=1S/C9H8ClIO3/c1-13-8-4-6(10)5(3-7(8)11)9(12)14-2/h3-4H,1-2H3 |
InChI Key |
YCGKRTUYDQCMJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)OC)I |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms in the Synthesis and Transformation of Methyl 2 Chloro 5 Iodo 4 Methoxybenzoate
Mechanistic Pathways of Aromatic Halogenation with Ester and Methoxy (B1213986) Substituents
The halogenation of an aromatic ring is a classic example of electrophilic aromatic substitution. libretexts.org This process involves the replacement of a hydrogen atom on the aromatic ring with a halogen atom (in this case, chlorine and iodine). Due to the stability of the aromatic system, the halogen requires activation by a catalyst to make it a sufficiently strong electrophile to attack the benzene (B151609) ring. w3schools.blogmt.com
The general mechanism proceeds in two main steps:
Attack by the Aromatic Ring : The π-electron system of the benzene ring acts as a nucleophile, attacking the electrophilic halogen (e.g., δ+Cl-Clδ-•••AlCl3 or I+). This step is typically the rate-determining step as it involves the temporary disruption of aromaticity, forming a high-energy carbocation intermediate known as an arenium ion or sigma complex. w3schools.blogmasterorganicchemistry.com
Re-aromatization : A weak base in the reaction mixture removes a proton from the carbon atom bearing the new halogen substituent. The electrons from the C-H bond then restore the aromatic π-system, yielding the halogenated product. masterorganicchemistry.comkhanacademy.org
For chlorination , a Lewis acid catalyst such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) is typically used. The catalyst polarizes the Cl-Cl bond, creating a highly electrophilic chlorine species that can be attacked by the benzene ring. youtube.comlibretexts.org
Iodination is a less exothermic and sometimes endothermic reaction compared to chlorination. libretexts.orgolemiss.edu Consequently, direct iodination with I2 is often inefficient. The reaction typically requires an oxidizing agent, such as nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, to generate a more potent electrophilic iodine species, like the iodine cation (I+) or the triiodine cation (I3+). wikipedia.orggoogle.com
In the context of a precursor like methyl 4-methoxybenzoate, the existing methoxy (-OCH3) and methyl ester (-COOCH3) groups are crucial in directing the position of the incoming halogens.
Methoxy Group (-OCH3) : This is a strongly activating group. The oxygen atom can donate a lone pair of electrons into the aromatic ring through resonance (+R effect). This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. lumenlearning.com This electron donation is most pronounced at the ortho and para positions, making the methoxy group a powerful ortho, para-director. bartleby.comchegg.com
Methyl Ester Group (-COOCH3) : This is a deactivating group. Both the inductive effect of the oxygen atoms and the resonance effect withdraw electron density from the aromatic ring (-R effect), making it less reactive than benzene. This deactivation is most significant at the ortho and para positions, which makes the meta position the most favorable site for electrophilic attack. Therefore, the ester group is a meta-director.
In the synthesis of Methyl 2-chloro-5-iodo-4-methoxybenzoate from methyl 4-methoxybenzoate, the powerful ortho, para-directing influence of the activating methoxy group dominates. The first halogenation (e.g., chlorination) will be directed to one of the positions ortho to the methoxy group (positions 3 or 5, as position 4 is blocked). Steric hindrance from the adjacent ester group may influence the ratio of substitution. Subsequent halogenation (iodination) is then directed by the combined electronic effects of all three substituents.
Kinetic and Thermodynamic Considerations in Halogenated Benzoate (B1203000) Reactions
The rate (kinetics) and feasibility (thermodynamics) of halogenating benzoate derivatives are governed by the energy changes throughout the reaction pathway. The primary energetic barrier is the activation energy (Ea) required to form the high-energy arenium ion intermediate, which involves the temporary loss of aromatic stabilization. w3schools.blogwikipedia.org
Fluorination : Highly exothermic and often explosive.
Chlorination : Exothermic and thermodynamically favorable.
Bromination : Exothermic, but less so than chlorination.
Iodination : Can be endothermic or only slightly exothermic, meaning the reaction may not proceed without an external driving force (like an oxidizing agent) or may exist in equilibrium. libretexts.orgolemiss.edu
The table below provides a conceptual overview of the thermodynamic parameters for the halogenation of a standard aromatic compound like benzene.
| Reaction | Enthalpy Change (ΔH) | Gibbs Free Energy (ΔG) | Feasibility |
| Fluorination | Highly Negative | Highly Negative | Very Spontaneous, often violent |
| Chlorination | Negative | Negative | Spontaneous |
| Bromination | Negative | Negative | Spontaneous |
| Iodination | Near Zero or Positive | Near Zero or Positive | Often Non-spontaneous/Reversible |
Note: Specific values depend on the aromatic substrate and reaction conditions. This table illustrates general trends.
Kinetic Aspects: The rate of reaction is influenced by the stability of the arenium ion intermediate. Substituents that stabilize this carbocation will lower the activation energy and increase the reaction rate.
Activating groups (like -OCH3) donate electron density, which helps to delocalize the positive charge of the arenium ion. This stabilization lowers the activation energy and significantly increases the reaction rate. For instance, anisole (B1667542) (methoxybenzene) reacts much faster than benzene. lumenlearning.com
Deactivating groups (like -COOCH3) withdraw electron density, destabilizing the arenium ion. This increases the activation energy and slows the reaction rate considerably. nih.govlibretexts.org
Therefore, in the synthesis of this compound, the initial halogenation is accelerated by the activating methoxy group. However, the presence of the deactivating ester group, and later the deactivating chloro and iodo groups, will progressively slow down subsequent substitution reactions.
Influence of Aromatic Substituents on Reaction Selectivity and Rate in Benzoate Derivatives
The substituents relevant to the synthesis of this compound can be classified as follows:
| Substituent | Class | Inductive Effect | Resonance Effect | Directing Influence |
| -OCH3 (Methoxy) | Activating | -I (Withdrawing) | +R (Donating) | ortho, para |
| -COOCH3 (Ester) | Deactivating | -I (Withdrawing) | -R (Withdrawing) | meta |
| -Cl (Chloro) | Deactivating | -I (Withdrawing) | +R (Donating) | ortho, para |
| -I (Iodo) | Deactivating | -I (Withdrawing) | +R (Donating) | ortho, para |
Activating Groups : Increase the reaction rate compared to benzene. The -OCH3 group is a strong activator. lumenlearning.com
Deactivating Groups : Decrease the reaction rate compared to benzene. The -COOCH3 group is a moderately strong deactivator. Halogens (-Cl, -I) are also deactivating because their strong electron-withdrawing inductive effect (-I) outweighs their weaker electron-donating resonance effect (+R). nih.govacs.org
The relative effect of various substituents on reaction rates can be dramatic, as illustrated by the rates of nitration for different monosubstituted benzenes relative to benzene itself.
| Substituent (R in C₆H₅R) | Relative Rate of Nitration | Classification |
|---|---|---|
| -OH | 1,000 | Strongly Activating |
| -CH₃ | 25 | Activating |
| -H (Benzene) | 1 | Reference |
| -Cl | 0.033 | Deactivating |
| -Br | 0.030 | Deactivating |
| -CO₂Et | 0.0037 | Strongly Deactivating |
| -NO₂ | 6 x 10⁻⁸ | Very Strongly Deactivating |
Data adapted from kinetic studies on electrophilic aromatic substitution. lumenlearning.com Note the rate for -CO₂Et (ethyl benzoate) is analogous to the methyl ester in the target compound.
Influence on Selectivity (Regioselectivity): In the synthesis starting from methyl 4-methoxybenzoate, the powerful activating and ortho, para-directing effect of the -OCH3 group is the dominant factor. It directs the first incoming electrophile (e.g., Cl+) to position 3 or 5 (both are ortho to the methoxy group and meta to the ester group). Once the first halogen is in place, for example at position 2 (renumbering for the final product name), the site of the second halogenation (iodination) is determined by the combined effects of the methoxy, ester, and chloro groups. The methoxy group will strongly direct the incoming iodine to its remaining ortho and para positions, leading to the desired 2-chloro-5-iodo substitution pattern.
Advanced Spectroscopic Characterization Techniques for Polyhalogenated Aromatic Esters
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex organic molecules. For polyhalogenated aromatic esters, both ¹H and ¹³C NMR provide critical data on the connectivity and chemical environment of atoms.
In the ¹H NMR spectrum of Methyl 2-chloro-5-iodo-4-methoxybenzoate, the chemical shifts of the protons are influenced by the electronic effects of the substituents on the aromatic ring. The methoxy (B1213986) group (-OCH₃) is an electron-donating group, while the halogen atoms (chlorine and iodine) are electron-withdrawing through induction but can donate electron density via resonance. wikipedia.orgjove.com This interplay dictates the shielding and deshielding of the aromatic protons. The spectrum is expected to show two singlets in the aromatic region, corresponding to the protons at the C3 and C6 positions. Additionally, two singlets in the aliphatic region are expected for the methoxy and ester methyl protons.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. Unusual ¹³C NMR chemical shifts have been reported for out-of-plane methoxy groups bonded to aromatic rings (~62 ppm) compared to the typical value of ~56 ppm, an effect that can be analyzed to understand conformational preferences. researchgate.net
Conformational analysis, particularly concerning the orientation of the methoxy and ester groups, can be investigated by comparing experimental NMR data with theoretical calculations. nih.govauremn.org.br The rotation of the methoxy group can induce changes in the molecular orbital space, which in turn affects the NMR shielding of the methoxy carbon atom. researchgate.net Techniques such as Lanthanide-Induced-Shift (LIS) analysis, combined with molecular mechanics and ab initio calculations, can be used to investigate conformational equilibria in substituted benzamides and similar structures. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predictions are based on analysis of similar substituted benzoates.
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic H (C3-H) | ¹H | ~7.0 - 7.5 | Singlet |
| Aromatic H (C6-H) | ¹H | ~7.8 - 8.2 | Singlet |
| Methoxy (-OCH₃) | ¹H | ~3.9 | Singlet |
| Ester Methyl (-COOCH₃) | ¹H | ~3.9 | Singlet |
| Carbonyl (C=O) | ¹³C | ~165 | - |
| Aromatic C (Substituted) | ¹³C | ~100 - 160 | - |
| Methoxy (-OCH₃) | ¹³C | ~56 - 62 | - |
| Ester Methyl (-COOCH₃) | ¹³C | ~52 | - |
Vibrational Spectroscopy (Infrared and Raman) in the Analysis of Substituted Methoxybenzoates
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and vibrational modes within a molecule. For substituted methoxybenzoates, these techniques are highly sensitive to the effects of substituents on the aromatic ring and ester functionality.
The IR and Raman spectra of this compound are characterized by several key vibrational bands:
Carbonyl Stretching (ν C=O): A strong absorption band in the IR spectrum, typically between 1720-1740 cm⁻¹, is characteristic of the ester carbonyl group. Its precise frequency can be influenced by the electronic effects of the ring substituents.
C-O Stretching: The molecule has two distinct C-O single bonds (ester C-O and ether C-O), which give rise to strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C Stretching: Vibrations of the benzene (B151609) ring typically appear in the 1450-1600 cm⁻¹ region.
Aromatic C-H Stretching: These vibrations are generally observed in the 3000-3100 cm⁻¹ range. researchgate.net
C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can be indicative of the substitution pattern on the aromatic ring.
C-Cl and C-I Stretching: The carbon-halogen stretching vibrations occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. The C-Cl stretch is expected in the 600-800 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers (around 500-600 cm⁻¹).
The presence of multiple conformers, such as different orientations of the methoxy group, can sometimes be detected as distinct bands in the vibrational spectra, particularly in the gas phase. researchgate.net Analysis of both IR and Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other. researchgate.net
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| Ester C=O Stretch | 1720 - 1740 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |
| C-O Stretch (Ester/Ether) | 1000 - 1300 | Strong |
| C-Cl Stretch | 600 - 800 | Medium |
| C-I Stretch | 500 - 600 | Medium |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Ion Analysis
Mass spectrometry is a powerful analytical technique used for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. chromatographyonline.com
For this compound (C₉H₈ClIO₃), high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is crucial for confirming the molecular formula. rsc.org The monoisotopic mass of the compound is 325.9207 g/mol .
The electron ionization (EI) mass spectrum is expected to show a distinct molecular ion peak cluster. A key feature is the isotopic pattern of chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in a natural abundance ratio of approximately 3:1 results in two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with a corresponding 3:1 intensity ratio. libretexts.org This isotopic signature is also observed for any fragment ions that retain the chlorine atom.
The fragmentation of the molecular ion provides valuable structural information. pharmacy180.comlibretexts.org Common fragmentation pathways for this type of molecule include:
Loss of a methyl radical (·CH₃): Resulting in an [M-15]⁺ ion.
Loss of a methoxy radical (·OCH₃): A common fragmentation for methoxy-substituted aromatics, leading to an [M-31]⁺ ion.
Loss of the ester methyl group: Cleavage of the O-CH₃ bond of the ester can lead to the formation of a carboxylic acid cation radical.
α-cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of the -OCH₃ group.
Cleavage of Halogens: Loss of chlorine or iodine radicals can also occur.
Table 3: Predicted Fragment Ions in the Mass Spectrum of this compound
| m/z (for ³⁵Cl) | Predicted Fragment | Description |
| 326 | [C₉H₈³⁵ClIO₃]⁺ | Molecular Ion (M⁺) |
| 328 | [C₉H₈³⁷ClIO₃]⁺ | M+2 Isotope Peak |
| 295 | [C₈H₅³⁵ClIO₃]⁺ | Loss of ·OCH₃ |
| 267 | [C₈H₅³⁵ClIO₂]⁺ | Loss of ·OCH₃ and CO |
| 199 | [C₉H₈³⁵ClIO₂]⁺ | Loss of ·I |
Electronic Spectroscopy (UV-Vis) in Characterizing Halogenated Aromatic Systems and Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, providing information about its electronic structure and conjugated systems. The aromatic ring in this compound acts as the primary chromophore.
The electronic spectrum of benzene derivatives is characterized by π → π* transitions. The presence of substituents on the ring, known as auxochromes, can significantly alter the absorption characteristics.
The methoxy group (-OCH₃) is a powerful auxochrome with lone pairs of electrons on the oxygen atom that can be delocalized into the aromatic π-system. This electron-donating resonance effect typically causes a bathochromic shift (a shift to longer wavelengths) and an increase in molar absorptivity (hyperchromic effect).
Halogen atoms (Cl, I) are also auxochromes. While they are electron-withdrawing by induction, they possess lone pairs that can participate in resonance. jove.com Their effect on the spectrum is a combination of these inductive and resonance effects, generally resulting in a bathochromic shift relative to unsubstituted benzene.
The combined influence of the methoxy, chloro, and iodo substituents in this compound is expected to shift the characteristic absorption bands of the benzene ring (the E₂-band around 204 nm and the B-band around 256 nm) to longer wavelengths, likely into the 220-300 nm range. The specific positions and intensities of the absorption maxima (λ_max) are a unique fingerprint of the compound's electronic structure.
Interplay between Experimental and Theoretical Spectroscopic Data for Halogenated Compounds
The synergy between experimental measurements and theoretical calculations provides a deeper understanding of molecular structure and spectroscopic properties. Quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict spectroscopic parameters for complex molecules like polyhalogenated aromatic esters. cyberleninka.ruresearchgate.net
NMR Spectroscopy: Theoretical calculations can predict NMR chemical shifts with a high degree of accuracy. researchgate.net By comparing the calculated shifts for different possible isomers or conformers with the experimental data, the correct structure can be confidently assigned. Relativistic effects may need to be considered for accurate predictions involving heavy atoms like iodine. nih.govacs.org
Vibrational Spectroscopy: DFT calculations can compute the harmonic vibrational frequencies and intensities of a molecule. nih.gov These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, resulting in excellent agreement with experimental IR and Raman spectra. researchgate.net This correlation allows for a detailed assignment of each experimental band to a specific molecular vibration.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in a UV-Vis spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions (e.g., HOMO to LUMO).
This integrated approach, where theoretical data is used to interpret and validate experimental results, is essential for the comprehensive characterization of novel or complex halogenated compounds, ensuring accurate structural elucidation and a thorough understanding of their molecular properties. samipubco.com
Computational Chemistry and Theoretical Modeling of Methyl 2 Chloro 5 Iodo 4 Methoxybenzoate
Density Functional Theory (DFT) Investigations of Electronic Structure, Energetics, and Reactivity
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations for Methyl 2-chloro-5-iodo-4-methoxybenzoate would focus on optimizing its molecular geometry to find the most stable (lowest energy) conformation.
Once the geometry is optimized, a wealth of information about the molecule's electronic structure and reactivity can be extracted. Key parameters include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov For halogenated compounds, the introduction of heavier halogens like iodine tends to lower the LUMO energy, which can increase the molecule's electrophilicity and reactivity. nih.gov
Another crucial output from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. For this compound, the MEP would show negative potential around the oxygen atoms of the ester and methoxy (B1213986) groups, while regions of positive potential, known as sigma-holes, would be located on the outer side of the iodine and chlorine atoms along the axis of the C-I and C-Cl bonds. mdpi.com
Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of a molecule's reactivity. researchgate.netufms.br These descriptors help in predicting how the molecule will interact with other chemical species.
Interactive Data Table: Representative DFT-Calculated Reactivity Descriptors
This table presents typical values for global reactivity descriptors calculated for a substituted aromatic molecule using DFT (e.g., at the B3LYP/6-311++G(d,p) level), illustrating the type of data obtained for this compound.
| Descriptor | Formula | Typical Value (eV) | Interpretation |
| HOMO Energy (EHOMO) | - | -9.25 | Energy of the outermost electron orbital; related to ionization potential. |
| LUMO Energy (ELUMO) | - | -2.10 | Energy of the lowest empty orbital; related to electron affinity. |
| Energy Gap (ΔE) | ELUMO - EHOMO | 7.15 | Indicates chemical reactivity and stability. A larger gap suggests higher stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -5.675 | Represents the "escaping tendency" of electrons from the system. |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 3.575 | Measures resistance to change in electron distribution. |
| Global Electrophilicity (ω) | μ² / (2η) | 4.49 | Index of a molecule's ability to accept electrons. |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions in Condensed Phases
While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov An MD simulation would model the movements of a collection of this compound molecules, often in the presence of a solvent, to explore their conformational flexibility and intermolecular interactions in a condensed phase (liquid or solid state). nih.gov
For this molecule, MD simulations could reveal the preferred orientations of the methoxy and methyl ester groups relative to the benzene (B151609) ring. These simulations track the trajectories of all atoms, allowing for the analysis of properties like Root Mean Square Deviation (RMSD) to assess the stability of particular conformations. mdpi.com
Furthermore, MD is invaluable for understanding how these molecules interact with each other. It can quantify the formation and lifetime of non-covalent interactions, such as π-π stacking between aromatic rings and, most importantly, halogen bonding between the iodine or chlorine atom of one molecule and an oxygen atom of a neighboring molecule. nih.gov By simulating the system at different temperatures and pressures, one can gain insight into bulk properties like diffusion, viscosity, and the organization of molecules in a crystal lattice or solution. rsc.org
Quantum Mechanical Topology (QMT) in Describing Electron Density Distribution and Bonding Characteristics
Quantum Mechanical Topology, primarily through the Quantum Theory of Atoms in Molecules (QTAIM), offers a rigorous method for analyzing the electron density distribution (ρ) to characterize chemical bonding. nih.gov QTAIM can identify and classify all types of chemical interactions within a molecule, from strong covalent bonds to weak non-covalent contacts like halogen and hydrogen bonds. researchgate.net
The analysis focuses on locating bond critical points (BCPs), which are points of minimum electron density between two interacting atoms. The properties of the electron density at these BCPs, such as its magnitude (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction. figshare.com
Covalent Bonds: Characterized by high ρ values and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.
Non-Covalent Interactions (Closed-Shell): Characterized by low ρ values and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density, typical of electrostatic interactions like halogen bonds. nih.govresearchgate.net
For this compound, QTAIM analysis would be used to find BCPs not only for the covalent bonds but also for potential intermolecular C-I···O or C-Cl···O halogen bonds and C-H···O hydrogen bonds, thereby confirming their existence and quantifying their strength. mdpi.com
Theoretical Characterization of Non-Covalent Interactions in Halogenated Aromatic Esters
The presence of both chlorine and iodine atoms makes non-covalent interactions, particularly halogen bonding, a defining feature of this compound's chemistry.
Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the halogen bond donor) and a nucleophilic site (the halogen bond acceptor), such as a lone pair on an oxygen or nitrogen atom. unimi.it In a system of this compound molecules, the iodine and chlorine atoms can act as halogen bond donors, while the carbonyl and ether oxygen atoms can act as acceptors. The strength of these interactions generally follows the order I > Br > Cl > F, making the iodine atom on this molecule the most potent halogen bond donor. unimi.it
The physical basis for halogen bonding is the concept of the "sigma-hole" (σ-hole). nih.gov When a halogen atom (X) is covalently bonded to another atom (e.g., carbon), the electron density around the halogen becomes anisotropically distributed. wikipedia.org Specifically, electron density is pulled away from the halogen along the extension of the C-X bond, creating a region of lower electron density and thus a positive electrostatic potential. This electropositive region is the σ-hole. mdpi.com
Computational methods, especially DFT, are used to precisely quantify the strength and geometry of halogen bonds. mdpi.com By modeling a dimer of this compound or its interaction with a simple Lewis base, key parameters can be calculated.
The primary energetic parameter is the interaction energy (ΔE), typically calculated by subtracting the energies of the isolated monomers from the energy of the halogen-bonded complex, with corrections for basis set superposition error (BSSE). The geometric parameters of interest are the halogen bond distance (e.g., the I···O distance) and the halogen bond angle (the C-I···O angle). Strong halogen bonds are characterized by short distances (less than the sum of the van der Waals radii) and angles close to 180°, reflecting the highly directional nature of the σ-hole interaction. unimi.itnih.gov
Interactive Data Table: Representative Calculated Parameters for a C–I···O Halogen Bond
This table shows typical results from a DFT calculation on a model system, such as a halogenated benzene interacting with a carbonyl-containing molecule, to illustrate the quantitative analysis of a halogen bond relevant to this compound.
| Parameter | Description | Calculated Value | Significance |
| Interaction Energy (ΔE) | The strength of the non-covalent bond, corrected for BSSE. | -5.2 kcal/mol | A negative value indicates a stable, attractive interaction. |
| Halogen Bond Distance (I···O) | The distance between the iodine and oxygen atoms. | 2.95 Å | Shorter than the sum of van der Waals radii (~3.50 Å), indicating a significant interaction. |
| Halogen Bond Angle (C-I···O) | The angle formed by the covalent bond and the halogen bond. | 175° | An angle near 180° confirms the interaction is directed through the σ-hole. |
| Charge Transfer (CT) | Amount of electron charge transferred from the Lewis base to the halogen donor. | 0.045 e⁻ | Indicates a degree of orbital overlap contributing to the bond. |
Halogen Bonding in Substituted Benzoate (B1203000) Systems
Deconvolution of Electrostatic and Dispersion Contributions to Halogen Bonding
In the context of this compound, both the chlorine and iodine atoms can participate in halogen bonding, a highly directional noncovalent interaction. rsc.org The iodine atom, being larger and more polarizable, typically forms stronger halogen bonds. This interaction occurs between an electrophilic region on the halogen atom, known as a σ-hole, and a nucleophile. rsc.org Understanding the nature of this bond requires the deconvolution of its fundamental energetic components, primarily electrostatic and dispersion forces. rsc.org
Computational methods such as Symmetry Adapted Perturbation Theory (SAPT) and Energy Decomposition Analysis (EDA) are employed to partition the total interaction energy into physically meaningful terms. rsc.orgrsc.org These analyses reveal that halogen bonds are not purely electrostatic but have a significant dispersion component. rsc.org
Electrostatic Contribution: This component arises from the attraction between the positive electrostatic potential of the σ-hole on the halogen (I or Cl) and an electron-rich region of another molecule (a Lewis base). rsc.org The magnitude of the σ-hole is influenced by the substituents on the benzene ring. etamu.edu For this compound, the electron-withdrawing nature of the chloro and methyl ester groups enhances the positive potential of the σ-hole on the iodine atom, thereby strengthening the electrostatic component of the halogen bond. rsc.org Conversely, the electron-donating methoxy group can have a mitigating effect. mdpi.com
Dispersion Contribution: Dispersion is a quantum mechanical force arising from instantaneous fluctuations in electron density. masterorganicchemistry.com Due to the large number of electrons in iodine, dispersion forces are a substantial stabilizing factor in its halogen bonds. echemi.com Computational studies on halobenzene complexes have confirmed that dispersion is a critical component, and methods that fail to account for it accurately cannot properly describe halogen bonding. rsc.org
Other Contributions: EDA also quantifies other terms such as Pauli repulsion (the short-range repulsion between electron clouds), induction (polarization of one molecule by the other), and charge transfer. rsc.org While often dominated by electrostatics and dispersion, charge transfer from the Lewis base to the halogen bond donor can also play a crucial role in the stabilization of certain halogen-bonded complexes. rsc.orgresearchgate.net
| Energy Component | Description | Typical Contribution (kcal/mol) |
|---|---|---|
| ΔEelstat | Electrostatic interaction between unperturbed charge distributions. | -5.0 to -15.0 |
| ΔEdisp | London dispersion forces arising from electron correlation. | -4.0 to -12.0 |
| ΔEPauli | Pauli (exchange) repulsion from overlapping electron clouds. | +8.0 to +25.0 |
| ΔEorb (Induction) | Orbital relaxation and polarization effects (includes charge transfer). | -2.0 to -8.0 |
| ΔEtotal | Total Interaction Energy (Sum of components). | -3.0 to -10.0 |
Hydrogen Bonding and Other Intermolecular Forces in Benzoate Derivatives
The crystal packing and interactions of this compound are governed by a variety of intermolecular forces. While the molecule lacks a strong hydrogen bond donor, its oxygen atoms can act as acceptors, and it participates in a range of other noncovalent interactions. libretexts.org
Hydrogen Bonding: The ester carbonyl oxygen and the methoxy oxygen are potential hydrogen bond acceptors. chemrxiv.org In the presence of suitable donor molecules (e.g., water, alcohols), these sites can engage in intermolecular hydrogen bonds (O···H-X). libretexts.org Computational studies on related benzoate and vanillin (B372448) derivatives are used to investigate the strength and geometry of these interactions. researchgate.netrsc.org Quantum chemical calculations can determine the binding energies, which typically range from 2 to 5 kcal/mol for such hydrogen bonds. libretexts.org Advanced methods like Car–Parrinello Molecular Dynamics (CPMD) can be used to study the dynamic nature of these bonds in the solid state. nih.gov
Other Intermolecular Forces: Beyond conventional hydrogen bonding, several other forces are critical for the molecular assembly of substituted benzoates:
Halogen Bonding: As discussed, the iodine and chlorine atoms can act as halogen bond donors, interacting with nucleophiles.
London Dispersion Forces: These forces are ubiquitous and particularly significant for this molecule due to the presence of the large, highly polarizable iodine atom and the extended aromatic system. echemi.comquora.com Dispersion forces increase with the number of electrons and atomic size, making them a dominant attractive force. masterorganicchemistry.com
Dipole-Dipole Interactions: The molecule possesses a net dipole moment due to the cumulative effect of its polar bonds (C-Cl, C-I, C=O, C-O). These permanent dipoles lead to electrostatic dipole-dipole attractions. lumenlearning.com
π-π Stacking: The electron-rich aromatic ring can interact with adjacent rings through π-π stacking. These interactions, driven by a combination of electrostatic and dispersion forces, are common in the crystal structures of planar aromatic molecules. mdpi.com
| Interaction Type | Participating Functional Group(s) | Relative Strength |
|---|---|---|
| Halogen Bonding (I···X) | C-I, C-Cl | Moderate |
| Hydrogen Bonding (acceptor) | Ester C=O, Methoxy -OCH3 | Moderate |
| London Dispersion | Entire molecule (esp. I, Cl, aromatic ring) | Significant |
| Dipole-Dipole | C-Cl, C-I, C=O, C-O | Weak to Moderate |
| π-π Stacking | Benzene ring | Weak |
Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking Methodologies in Substituted Benzoate Research
QSAR and molecular docking are powerful computational methodologies used to predict the biological activity of molecules and understand their interactions with biological targets, such as enzymes or receptors. These techniques are frequently applied in the rational design of new therapeutic agents based on substituted benzoate scaffolds. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. biointerfaceresearch.com The goal is to create a predictive model that can estimate the activity of novel, unsynthesized molecules.
The typical workflow involves:
Data Set Preparation: A series of substituted benzoate derivatives with experimentally measured biological activities (e.g., IC₅₀ values) is compiled. nih.gov
Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be constitutional, topological, geometrical, physicochemical, or quantum-mechanical in nature. nih.gov
Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to generate an equation linking a subset of descriptors to the observed activity. nih.gov
Validation: The model's predictive power is rigorously assessed using internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. nih.gov
Molecular Docking: Molecular docking predicts the preferred orientation and binding affinity of a ligand (e.g., a benzoate derivative) within the active site of a target protein. jmchemsci.com
The process includes:
System Preparation: High-resolution 3D structures of the protein target and the ligand are obtained or modeled.
Conformational Sampling: A docking algorithm, such as AutoDock Vina, explores a wide range of ligand conformations and orientations ("poses") within the specified binding pocket of the protein. biointerfaceresearch.com
Scoring: A scoring function calculates the binding affinity for each pose, estimating the free energy of binding. The pose with the lowest energy score is typically considered the most likely binding mode. nih.gov
In research involving substituted benzoates, docking is used to visualize key interactions (like hydrogen bonds or halogen bonds) between the inhibitor and amino acid residues in the active site. nih.govresearchgate.net The combination of 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), with docking results can provide detailed structural insights, guiding the optimization of lead compounds for enhanced potency and selectivity. nih.gov
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Physicochemical | LogP, Molar Refractivity (MR) | Hydrophobicity, polarizability |
| Topological | Wiener index, Kier & Hall indices | Molecular size, branching, connectivity |
| Electronic | Dipole moment, HOMO/LUMO energies | Charge distribution, reactivity |
| Geometrical | Molecular surface area, volume | Molecular shape and size |
Structure Reactivity Relationships and Electronic Effects in Methyl 2 Chloro 5 Iodo 4 Methoxybenzoate Analogs
Influence of Halogen Substituents on Aromatic Ring Activation and Deactivation in Electrophilic and Nucleophilic Processes
Halogen substituents on an aromatic ring, such as the chloro and iodo groups in the target compound's analogs, exhibit a dual electronic nature that influences reactivity in a distinct manner. libretexts.org They are characterized by an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M). libretexts.org
The inductive effect stems from the high electronegativity of halogens, which withdraws electron density from the aromatic ring through the sigma (σ) bond, making the ring less nucleophilic. msu.edu Conversely, the resonance effect involves the donation of a lone pair of electrons from the halogen into the pi (π) system of the ring. openstax.org For halogens, the strong inductive effect outweighs the weaker resonance effect, resulting in a net withdrawal of electron density. libretexts.orglibretexts.org Consequently, halogens are classified as deactivating groups, meaning they reduce the rate of electrophilic aromatic substitution (EAS) compared to unsubstituted benzene (B151609). libretexts.orgmasterorganicchemistry.com Chlorine, for instance, makes the ring approximately 30 times less reactive than benzene. libretexts.org
Despite being deactivators, halogens are unique in that they are ortho, para-directors in EAS reactions. openstax.orgfiveable.me The resonance donation of electrons, although weak, enriches the electron density specifically at the ortho and para positions. openstax.org This stabilizes the carbocation intermediate (the arenium ion or sigma complex) formed during an electrophilic attack at these positions more effectively than at the meta position. openstax.org
| Halogen Property | Effect on Aromatic Ring | Outcome in Electrophilic Aromatic Substitution (EAS) |
|---|---|---|
| Inductive Effect (-I) | Strong electron withdrawal due to high electronegativity. | Deactivation of the ring (slower reaction rate). |
| Resonance Effect (+M) | Weak electron donation from lone pairs into the π-system. | Directs incoming electrophiles to ortho and para positions. |
| Overall Electronic Effect | Inductive effect dominates resonance effect. | Mildly deactivating, ortho, para-directing. libretexts.orgmasterorganicchemistry.com |
In contrast, during nucleophilic aromatic substitution (NAS), the roles are reversed. NAS reactions are favored by electron-withdrawing groups that can stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.org Therefore, the strong inductive electron withdrawal by halogens, which deactivates the ring for EAS, serves to activate it for NAS, particularly when other strong electron-withdrawing groups are also present at ortho or para positions to the leaving group. libretexts.org
Role of the Methoxy (B1213986) and Ester Groups in Directing Aromatic Substitutions and Modulating Reactivity
The methoxy (-OCH₃) and methyl ester (-COOCH₃) groups exert powerful and opposing electronic effects that significantly modulate the reactivity of the aromatic ring and direct the course of substitution reactions.
The methoxy group is a strong activating group and an ortho, para-director. libretexts.org The oxygen atom is highly electronegative, exerting an inductive electron-withdrawing effect. However, its ability to donate a lone pair of electrons into the aromatic ring via resonance is a much stronger effect. libretexts.orgorganicchemistrytutor.com This resonance donation substantially increases the electron density of the ring, particularly at the ortho and para positions, making the ring much more susceptible to attack by electrophiles. libretexts.orgorganicchemistrytutor.com This effect also stabilizes the arenium ion intermediate formed during ortho and para substitution. organicchemistrytutor.com
Conversely, the methyl ester group is a deactivating group and a meta-director. masterorganicchemistry.comfiveable.me It withdraws electron density from the aromatic ring through both an inductive effect and a powerful resonance effect. msu.edu The carbonyl carbon is electrophilic, and the entire group pulls π-electron density out of the ring, creating a partial positive charge on the ring. openstax.org This deactivates the ring towards electrophilic attack. The resonance structures show that this electron withdrawal is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most favorable site for electrophilic attack. msu.edu
| Substituent Group | Dominant Electronic Effect | Effect on Ring Reactivity (EAS) | Directing Effect (EAS) |
|---|---|---|---|
| Methoxy (-OCH₃) | +M (Resonance Donation) > -I (Inductive Withdrawal) | Strongly Activating libretexts.org | ortho, para-directing libretexts.org |
| Methyl Ester (-COOCH₃) | -M (Resonance Withdrawal) & -I (Inductive Withdrawal) | Strongly Deactivating masterorganicchemistry.com | meta-directing fiveable.me |
In polysubstituted systems, the final outcome of a substitution reaction depends on the cumulative and sometimes competing effects of all substituents present. libretexts.org The strongest activating group generally dictates the position of the incoming substituent.
Steric and Electronic Effects on Reaction Pathways and Regio/Stereoselectivity in Substituted Benzoates
In polysubstituted benzoates like the analogs of Methyl 2-chloro-5-iodo-4-methoxybenzoate, the regioselectivity of further substitutions is governed by a complex interplay of the electronic directing effects discussed previously and steric hindrance. Steric effects arise from the physical size of the substituent groups, which can block access to adjacent positions. fiveable.me
In an analog of the title compound, the directing effects of the substituents must be carefully weighed. The methoxy group is the most powerful activating group and directs ortho and para. The chloro and iodo groups are deactivating but also direct ortho and para. The methyl ester group is a strong deactivator and directs meta.
Let's consider a hypothetical electrophilic substitution on an analog such as Methyl 2-chloro-4-methoxybenzoate .
Electronic Guidance : The methoxy group is the strongest activator, strongly directing an incoming electrophile to its ortho (position 3 and 5) and para (position 6) positions. The chloro group weakly directs to its ortho (position 1 and 3) and para (position 5) positions. The ester group directs to its meta (position 3 and 5) positions. The positions most favored electronically are 3 and 5, as they receive directing influence from all three groups.
Steric Hindrance : The substituents themselves occupy space and can impede attack at adjacent sites. The iodo group is particularly large, followed by the methyl ester, chloro, and methoxy groups. Attack at a position flanked by two existing substituents is often sterically disfavored. For example, in the parent compound, the position between the chloro and iodo group would be highly hindered. In many cases, bulky substituents favor substitution at the less hindered para position over the more crowded ortho position. msu.edu
The combination of these factors determines the final product distribution. The reaction pathway will favor the transition state of the lowest energy, which is a balance between electronic stabilization of the intermediate and minimization of steric repulsion.
| Substituent | Relative van der Waals Radius (approx.) | Steric Impact |
|---|---|---|
| Iodo (-I) | ~2.15 Å | Very High |
| Methyl Ester (-COOCH₃) | - | High (group size) |
| Chloro (-Cl) | ~1.80 Å | Moderate |
| Methoxy (-OCH₃) | - | Moderate (group size) |
Correlation of Computational Predictions with Experimental Reactivity Profiles
Modern chemical research frequently employs computational chemistry to predict and rationalize the reactivity of complex molecules, complementing experimental findings. sciencepublishinggroup.com For substituted benzoates, quantum mechanical methods like Density Functional Theory (DFT) can be used to model the electronic structure and predict reaction outcomes. peerj.com
Computational models can calculate various parameters that correlate with experimental reactivity:
Molecular Electrostatic Potential (MEP) Maps : These visualize the electron density distribution on the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For an aromatic ring, the most electron-rich sites are predicted to be the most susceptible to electrophilic attack.
Transition State Energy Calculations : By modeling the reaction pathway and calculating the activation energies for substitution at different positions, computational methods can predict the most likely products (regioselectivity). nih.gov This involves comparing the energies of the intermediate arenium ions for ortho, meta, and para attack.
These computational predictions provide a theoretical framework for understanding the observed reactivity. peerj.com Experimental studies, in turn, validate these predictions. For example, a reaction might be performed on a substituted benzoate (B1203000) analog, and the resulting product mixture is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the ratio of different isomers. Close agreement between the predicted regioselectivity and the experimentally determined product distribution lends strong support to the proposed mechanistic understanding. nih.gov
| Computational Parameter | Physical Significance | Experimental Correlation |
|---|---|---|
| Calculated Electron Density at Ring Carbons | Indicates nucleophilicity of specific sites. | Regioselectivity of electrophilic substitution. |
| HOMO Energy Level | Energy of the outermost electrons; ease of electron donation. | Overall reaction rate towards electrophiles. |
| Calculated Activation Energy (ΔG‡) | Energy barrier for a specific reaction pathway. | Reaction rate and product distribution (kinetics vs. thermodynamics). |
Advanced Synthetic Applications and Future Research Directions of Polyhalogenated Benzoate Esters
Synthetic Utility of Methyl 2-chloro-5-iodo-4-methoxybenzoate as a Key Intermediate and Building Block in Organic Synthesis
This compound (CAS No. 195055-02-8) is a polysubstituted aromatic compound whose value in organic synthesis is derived from the distinct reactivity of its functional groups. The presence of both a chloro and an iodo substituent on the benzene (B151609) ring allows for selective and sequential transformations, a highly desirable feature in multi-step synthetic sequences. The differing bond strengths and reactivities of the C-Cl and C-I bonds enable chemists to perform site-selective cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce new carbon-carbon or carbon-heteroatom bonds.
While specific, extensively documented examples of the use of this compound as a key intermediate are not widespread in readily available literature, the synthetic utility of its structural motifs is well-established. For instance, the related compound, 2-chloro-5-iodobenzoic acid, is recognized as a functional aromatic monomer with two different halogens and a carboxyl group. This allows for the exploitation of the activity differences between these groups to synthesize multifunctional compounds for applications in medicine and organometallic chemistry. The methyl ester variant, this compound, would logically serve as a protected or precursor form of this versatile acid.
Isomeric compounds, such as Methyl 5-iodo-2-methoxybenzoate, have been identified as crucial intermediates in the synthesis of novel organic linkers for Metal-Organic Frameworks (MOFs), highlighting the potential of this class of compounds in materials science. The strategic placement of the iodo group makes it particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.
Modern Trends in Organic Synthesis Relevant to Halogenated Aromatic Compounds
The synthesis and manipulation of halogenated aromatic compounds are continually evolving, driven by the demand for more efficient, selective, and sustainable chemical processes.
Developments in Regioselective Synthesis and C-H Activation for Aromatic Systems
The precise installation of halogen atoms onto an aromatic ring is a fundamental challenge in organic synthesis. Modern methodologies are increasingly focused on achieving high regioselectivity to avoid the formation of isomeric mixtures that require tedious separation. Recent advancements have seen the use of directing groups to guide the halogenation to a specific position on the aromatic ring.
Furthermore, the field of C-H activation has emerged as a powerful tool for the functionalization of aromatic systems. This approach allows for the direct conversion of a C-H bond into a C-X (where X is a halogen) or other functional groups, bypassing the need for pre-functionalized starting materials. This strategy significantly improves atom economy and reduces the number of synthetic steps. While direct C-H activation on a molecule as electron-rich as a methoxy-substituted benzoate (B1203000) ester can be challenging in terms of regioselectivity, ongoing research is focused on developing new catalyst systems to overcome these limitations.
Implementation of Green Chemistry Principles in the Synthesis of Halogenated Benzoates
The principles of green chemistry are increasingly influencing the design of synthetic routes for halogenated compounds. This includes the use of less hazardous reagents and solvents, minimizing waste generation, and improving energy efficiency. Traditional halogenation methods often employ stoichiometric amounts of harsh reagents, leading to significant environmental concerns.
Modern approaches focus on the use of catalytic systems and more benign halogenating agents. The twelve principles of green chemistry provide a framework for developing more sustainable synthetic processes. These principles emphasize waste prevention, maximizing atom economy, and the use of renewable feedstocks. For the synthesis of halogenated benzoates, this translates to exploring catalytic halogenation cycles, using safer solvents, and designing processes that minimize the formation of byproducts.
Exploration of Flow Chemistry and Continuous Synthesis Methodologies
Flow chemistry, or continuous synthesis, offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. The use of microreactors with high surface-area-to-volume ratios allows for excellent heat and mass transfer, leading to better control over reaction conditions, improved safety, and often higher yields and purities.
For the synthesis of halogenated aromatic compounds, flow chemistry can enable the safe use of reactive halogenating agents and allow for precise control over reaction times and temperatures, which is crucial for achieving high regioselectivity. The integration of in-line purification and analysis techniques can further streamline the manufacturing process, making it more efficient and cost-effective.
Theoretical Advancements in Understanding Halogen-Containing Organic Systems
Theoretical and computational chemistry plays a crucial role in understanding the structure, reactivity, and non-covalent interactions of halogen-containing organic molecules. A significant area of focus is the study of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base.
The strength and directionality of halogen bonds are influenced by the nature of the halogen atom and the electronic properties of the molecule to which it is attached. In this compound, both the chlorine and iodine atoms have the potential to engage in halogen bonding, which can influence the compound's crystal packing and its interactions with other molecules. Computational models are used to predict the strength and geometry of these interactions, providing valuable insights for the design of new materials and catalysts.
Potential for Derivatization of Halogenated Methoxybenzoate Esters in Diverse Chemical Frameworks
The true synthetic power of this compound lies in its potential for derivatization. The presence of multiple, orthogonally reactive functional groups allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures.
The iodo group is the most reactive site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and other groups. The chloro group, being less reactive, can be targeted in a subsequent step using more forcing reaction conditions or different catalytic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, esters, or other functional groups. The methoxy (B1213986) group can potentially be cleaved to reveal a phenol, providing another handle for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
